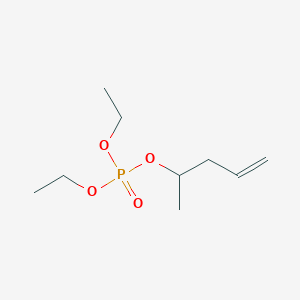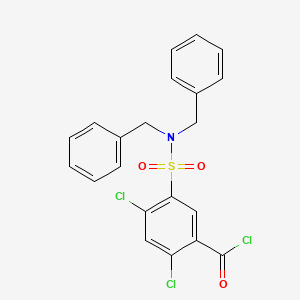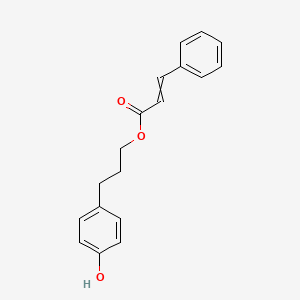
3-(4-Hydroxyphenyl)propyl 3-phenylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Hydroxyphenyl)propyl 3-phenylprop-2-enoate is an organic compound with the molecular formula C18H18O3. It is known for its unique structure, which includes both a hydroxyphenyl group and a phenylprop-2-enoate group. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)propyl 3-phenylprop-2-enoate typically involves the esterification of 3-(4-hydroxyphenyl)propanoic acid with 3-phenylprop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxyphenyl)propyl 3-phenylprop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The phenylprop-2-enoate group can be reduced to form the corresponding saturated ester.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide (NaOH) or pyridine.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Saturated esters.
Substitution: Ethers or esters.
Scientific Research Applications
3-(4-Hydroxyphenyl)propyl 3-phenylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxyphenyl)propyl 3-phenylprop-2-enoate involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can act as an antioxidant by scavenging free radicals, while the phenylprop-2-enoate group can interact with enzymes and receptors involved in inflammatory pathways. These interactions can lead to the modulation of cellular processes and the exertion of biological effects .
Comparison with Similar Compounds
Similar Compounds
Propyl 3-(4-hydroxyphenyl)prop-2-enoate: Similar structure but lacks the phenyl group on the prop-2-enoate moiety.
Ethyl 3-(4-hydroxyphenyl)prop-2-enoate: Similar structure but with an ethyl group instead of a propyl group.
Methyl 3-(4-hydroxyphenyl)prop-2-enoate: Similar structure but with a methyl group instead of a propyl group.
Uniqueness
3-(4-Hydroxyphenyl)propyl 3-phenylprop-2-enoate is unique due to the presence of both a hydroxyphenyl group and a phenylprop-2-enoate group. This combination of functional groups provides the compound with distinct chemical properties and potential biological activities that are not observed in its similar counterparts .
Properties
CAS No. |
63238-65-3 |
|---|---|
Molecular Formula |
C18H18O3 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)propyl 3-phenylprop-2-enoate |
InChI |
InChI=1S/C18H18O3/c19-17-11-8-16(9-12-17)7-4-14-21-18(20)13-10-15-5-2-1-3-6-15/h1-3,5-6,8-13,19H,4,7,14H2 |
InChI Key |
OWKCZIFDOZDNLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OCCCC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


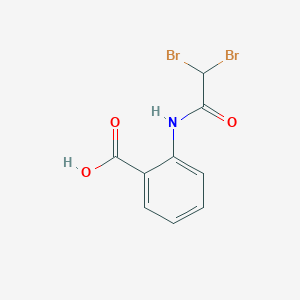

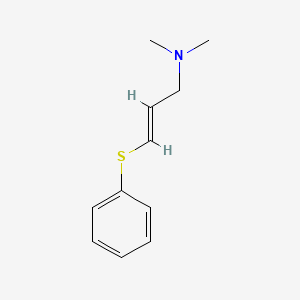

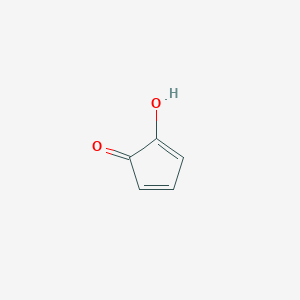

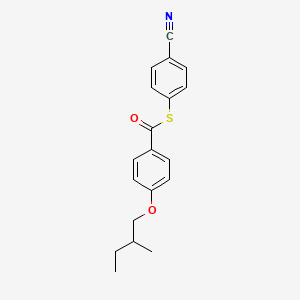

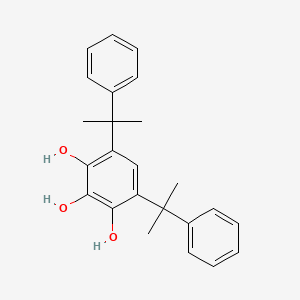
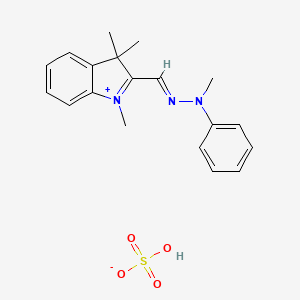
![6-Chloro-1,5-dimethyl-3lambda~6~-thiabicyclo[3.1.0]hexane-3,3-dione](/img/structure/B14492230.png)

